3-(3-(4-(3-甲氧基苯基)哌嗪-1-基)-3-氧代丙基)-8-甲基-3H-嘧啶并[5,4-b]吲哚-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmacologically active compounds . The compound also contains a methoxyphenyl group, which is known to modulate the pharmacokinetic properties of a drug substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The synthesis was carried out using spectroscopic techniques and theoretical calculations were performed using the DFT method .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO-LUMO energy gap, a measure of the compound’s reactivity, was calculated for a similar compound . The compound was found to have low reactivity and a tendency to be stable .科学研究应用
受体配体开发
研究表明,某些嘧啶并[5,4-b]吲哚衍生物在结构上与指定化合物相似,已被评估其作为α1肾上腺素受体配体的潜力。这些化合物对α1肾上腺素受体位点表现出显着的亲和力和选择性,表明它们在开发针对这些受体的新的药理活性剂方面很有用。具有(苯基哌嗪基)烷基侧链的化合物,特别是,表现出有效的配体特性,改性导致对其他受体类型的选择性更高(Russo 等,1991)。
抗菌和抗炎剂
另一项研究专注于合成衍生自维斯那金酮和凯林酮的新型化合物,展示了显着的抗炎和镇痛特性。这些化合物包含与指定化学物质相关的结构基序,对 COX-2 选择性表现出高抑制活性,并且与双氯芬酸钠等标准药物相比具有优势。这表明在开发用于炎症和疼痛管理的新型治疗剂方面具有潜在应用(Abu-Hashem 等,2020)。
抗病毒研究
在 HIV-1 研究的背景下,合成了指定化合物的类似物,并评估了它们对 HIV-1 逆转录酶的抑制活性。这些研究导致发现了比最初先导分子更有效的化合物,提供了一类新的非核苷类 HIV-1 逆转录酶抑制剂。这项研究证明了该化合物在开发新型抗病毒剂方面的相关性(Romero 等,1994)。
抗肿瘤活性
对与指定化合物具有结构关系的双吲哚衍生物的研究已确定了潜在的抗肿瘤活性。这些化合物针对各种人类癌细胞系进行了评估,某些衍生物显示出比其他衍生物更高的活性。研究表明该化合物在肿瘤学中的潜在应用,特别是在发现新的抗癌剂方面(Andreani 等,2008)。
化学合成与表征
已记录相关化合物的结构分析和合成,提供了对其化学性质和在药物开发中的潜在应用的见解。例如,“叔丁基 4-{3-[6-(4-甲氧基苯基)-2-甲基嘧啶-4-基]喹啉-2-基}哌嗪-1-甲酸酯”的合成及其通过光谱分析的表征说明了该化合物在药物化学中的相关性(Anthal 等,2018)。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that the pharmacokinetic profile of similar compounds has been investigated using in silico docking and molecular dynamics simulations, along with adme calculations .
Result of Action
It is known that indole derivatives have diverse biological activities and have been explored for various therapeutic possibilities .
Action Environment
It is known that the environment can significantly impact the action of similar compounds .
安全和危害
未来方向
属性
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-6-7-21-20(14-17)23-24(27-21)25(32)30(16-26-23)9-8-22(31)29-12-10-28(11-13-29)18-4-3-5-19(15-18)33-2/h3-7,14-16,27H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKMLMQHQKEAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。